Cas no 651744-26-2 (1H-Pyrrolo[2,3-b]pyridine, 4-fluoro-1-(phenylsulfonyl)-)

4-Fluoro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a fluorinated heterocyclic compound featuring a pyrrolopyridine core functionalized with a phenylsulfonyl group. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The fluorine substituent enhances metabolic stability and bioavailability, while the phenylsulfonyl group offers versatility in further derivatization. Its well-defined reactivity profile allows for selective modifications, facilitating the synthesis of complex molecules. The compound is particularly useful in medicinal chemistry for developing kinase inhibitors and other biologically active agents. High purity and consistent quality ensure reliable performance in synthetic applications.
1H-Pyrrolo[2,3-b]pyridine, 4-fluoro-1-(phenylsulfonyl)- structure
651744-26-2 structure
Product Name:1H-Pyrrolo[2,3-b]pyridine, 4-fluoro-1-(phenylsulfonyl)-
CAS No:651744-26-2
MF:C13H9FN2O2S
MW:276.286164999008
CID:832934
PubChem ID:22273639
Update Time:2025-10-31

1H-Pyrrolo[2,3-b]pyridine, 4-fluoro-1-(phenylsulfonyl)- Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrrolo[2,3-b]pyridine, 4-fluoro-1-(phenylsulfonyl)-
    • 4-FLUORO-1-(PHENYLSULFONYL)-1H-PYRROLO[2,3-B]PYRIDINE
    • 1-(Phenylsulphonyl)-4-fluoro-7-azaindole
    • 1H-Pyrrolo[2,3-b]pyridine,4-fluoro-1-(phenylsulfonyl)
    • 1-(phenylsulfonyl)-4-fluoro-7-azaindole
    • 1-benzenesulfonyl-4-fluoro-1H-pyrrolo[2,3-b]pyridine
    • 651744-26-2
    • 1-(BENZENESULFONYL)-4-FLUOROPYRROLO[2,3-B]PYRIDINE
    • DCJFEBQGYAKWHV-UHFFFAOYSA-N
    • SCHEMBL1683430
    • Inchi: 1S/C13H9FN2O2S/c14-12-6-8-15-13-11(12)7-9-16(13)19(17,18)10-4-2-1-3-5-10/h1-9H
    • InChI Key: DCJFEBQGYAKWHV-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=CC=1)(N1C=CC2=C(C=CN=C12)F)(=O)=O

Computed Properties

  • Exact Mass: 276.03700
  • Monoisotopic Mass: 276.037
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 417
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 60.3A^2
  • XLogP3: 2.6

Experimental Properties

  • Density: 1.416
  • Boiling Point: 468.576°C at 760 mmHg
  • Flash Point: 237.186°C
  • Refractive Index: 1.653
  • PSA: 60.34000
  • LogP: 3.49320

1H-Pyrrolo[2,3-b]pyridine, 4-fluoro-1-(phenylsulfonyl)- Pricemore >>

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Additional information on 1H-Pyrrolo[2,3-b]pyridine, 4-fluoro-1-(phenylsulfonyl)-

Comprehensive Overview of 1H-Pyrrolo[2,3-b]pyridine, 4-fluoro-1-(phenylsulfonyl)- (CAS No. 651744-26-2)

The compound 1H-Pyrrolo[2,3-b]pyridine, 4-fluoro-1-(phenylsulfonyl)- (CAS No. 651744-26-2) is a fluorinated heterocyclic derivative with significant potential in pharmaceutical and agrochemical research. Its unique structure, featuring a pyrrolopyridine core and a phenylsulfonyl group, makes it a valuable intermediate for drug discovery. Researchers are increasingly interested in this compound due to its role in modulating biological targets, particularly in kinase inhibition and CNS-related applications.

In recent years, the demand for fluorinated heterocycles has surged, driven by their enhanced metabolic stability and bioavailability. The 4-fluoro substitution in this compound is particularly noteworthy, as fluorine atoms are known to improve binding affinity and pharmacokinetic properties. This aligns with current trends in medicinal chemistry, where fluorine-containing compounds are a hot topic in academic and industrial research.

The phenylsulfonyl moiety in 1H-Pyrrolo[2,3-b]pyridine, 4-fluoro-1-(phenylsulfonyl)- contributes to its versatility. Sulfonyl groups are widely used in drug design for their ability to participate in hydrogen bonding and electrostatic interactions. This feature has sparked interest in its potential applications for targeted therapies, especially in oncology and neurodegenerative diseases. Searches for sulfonyl-based inhibitors and kinase modulators have grown significantly, reflecting the compound's relevance in modern drug development.

From a synthetic perspective, the preparation of 1H-Pyrrolo[2,3-b]pyridine derivatives often involves palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitution. The 4-fluoro variant is particularly sought after due to its reactivity in further functionalization. Laboratories focusing on high-throughput screening and fragment-based drug discovery frequently explore such building blocks to expand their chemical libraries.

Environmental and regulatory considerations also play a role in the compound's appeal. Unlike some traditional intermediates, 651744-26-2 is not classified as a hazardous material under major regulatory frameworks, making it easier to handle in research settings. This aligns with the growing emphasis on green chemistry and sustainable synthesis, which are frequently searched topics in the scientific community.

In summary, 1H-Pyrrolo[2,3-b]pyridine, 4-fluoro-1-(phenylsulfonyl)- represents a promising scaffold for medicinal chemistry. Its structural features cater to contemporary research needs, including fluorine-based drug design and sulfonyl-containing bioactive molecules. As the pharmaceutical industry continues to explore novel heterocycles, this compound is likely to remain a focal point for innovation.

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